

5-Bromo-3-methyl-2-propoxypyridine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-3-methyl-2-propoxypyridine

Cat. No.: B582601

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-3-methyl-2-propoxypyridine**: Molecular Properties and Synthesis Context

This guide provides a detailed overview of the molecular formula and weight of **5-Bromo-3-methyl-2-propoxypyridine**, targeted at researchers, scientists, and professionals in drug development. It includes a comparative analysis with structurally similar compounds and outlines a general synthetic methodology based on established protocols for related pyridine derivatives.

Molecular Profile of 5-Bromo-3-methyl-2-propoxypyridine

The molecular structure of **5-Bromo-3-methyl-2-propoxypyridine** is defined by a pyridine core substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a propoxy group at the 2-position. Based on its chemical structure, the molecular formula and weight have been calculated.

Table 1: Calculated Molecular Data for **5-Bromo-3-methyl-2-propoxypyridine**

Property	Value
Molecular Formula	C ₉ H ₁₂ BrNO
Molecular Weight	230.10 g/mol

Comparative Analysis with Related Pyridine Derivatives

For contextual understanding and to facilitate comparison in research and development, the following table summarizes the molecular properties of several structurally related bromo-methyl-pyridine derivatives.

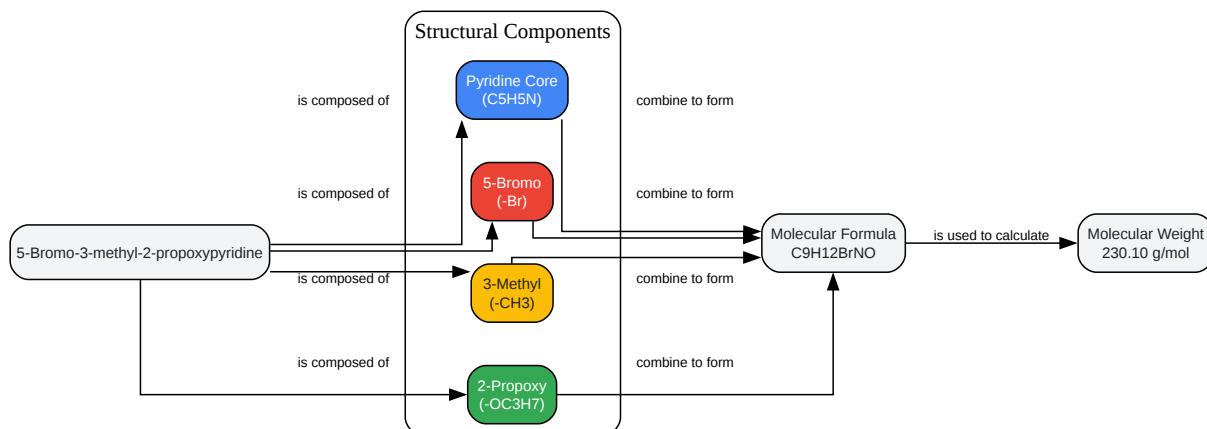
Table 2: Molecular Properties of Related Bromo-Methyl-Pyridine Derivatives

Compound Name	Molecular Formula	Molecular Weight (g/mol)
5-Bromo-3-methyl-2-nitropyridine	C ₆ H ₅ BrN ₂ O ₂	217.02
5-Bromo-2-cyano-3-methylpyridine	C ₇ H ₅ BrN ₂	197.04[1]
5-Bromo-2-methoxy-3-methylpyridine	C ₇ H ₈ BrNO	202.05[2]
5-Bromo-2-methyl-3-nitropyridine	C ₆ H ₅ BrN ₂ O ₂	217.020[3]
5-Bromo-2-methylpyridin-3-ol	C ₆ H ₆ BrNO	188.02[4]
5-Bromo-2-methylpyridine	C ₆ H ₆ BrN	172.02[5]

General Experimental Protocol for Synthesis

While a specific experimental protocol for the synthesis of **5-Bromo-3-methyl-2-propoxypyridine** was not found in the searched literature, a general synthetic route can be proposed based on established methods for analogous pyridine derivatives, such as the

synthesis of 5-bromo-2-methoxypyridine from 2,5-dibromopyridine[6]. The synthesis would likely involve a nucleophilic substitution reaction.


Proposed Synthesis of **5-Bromo-3-methyl-2-propoxypyridine**:

- Starting Material: A suitable starting material would be a di-substituted pyridine such as 2,5-dibromo-3-methylpyridine.
- Reagents: Sodium propoxide, prepared by reacting propanol with a strong base like sodium hydride, would serve as the nucleophile.
- Reaction: The 2,5-dibromo-3-methylpyridine would be dissolved in an appropriate solvent, such as propanol or a non-protic polar solvent like DMF or DMSO.
- Nucleophilic Substitution: Sodium propoxide is added to the solution. The propoxide ion will preferentially attack the 2-position of the pyridine ring, which is more activated towards nucleophilic substitution than the 5-position, displacing one of the bromine atoms.
- Reaction Conditions: The reaction mixture is typically heated to drive the substitution to completion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic salts. The crude product is purified using column chromatography or distillation to yield pure **5-Bromo-3-methyl-2-propoxypyridine**.

This proposed methodology is based on the synthesis of similar alkoxy-pyridines and may require optimization of reaction conditions, solvents, and purification techniques for this specific compound.

Logical Derivation of Molecular Properties

The following diagram illustrates the logical workflow for determining the molecular formula and weight of **5-Bromo-3-methyl-2-propoxypyridine** from its chemical name.

[Click to download full resolution via product page](#)

Caption: Logical derivation of molecular formula and weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 13227968 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-methylpyridine = 99.0 HPLC 3430-13-5 [sigmaaldrich.com]
- 6. 5-Bromo-2-methoxypyridine | 13472-85-0 [chemicalbook.com]
- To cite this document: BenchChem. [5-Bromo-3-methyl-2-propoxypyridine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b582601#5-bromo-3-methyl-2-propoxypyridine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com